molecular formula C₂₇H₄₃NaO₆S B1152622 Secalciferol 3-Sulfate Sodium Salt

Secalciferol 3-Sulfate Sodium Salt

Cat. No.: B1152622
M. Wt: 518.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secalciferol 3-Sulfate Sodium Salt is a sulfated derivative of secalciferol (24,25-dihydroxyvitamin D₃), a metabolite of vitamin D involved in calcium homeostasis and immune modulation. Structurally, it features a sulfate group at the 3-position and a sodium counterion, with molecular formula C₃₃H₄₆D₆O₉ (for its deuterated variant) . This compound is primarily utilized as a reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) studies to quantify vitamin D metabolites in biological matrices . Its deuterated form (e.g., Secalciferol 3-Sulfate-d6 Sodium Salt) enhances precision in metabolic tracing and pharmacokinetic research .

Properties

Molecular Formula

C₂₇H₄₃NaO₆S

Molecular Weight

518.68

Synonyms

(3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol 3-(hydrogen sulfate) Sodium Salt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula CAS Number Key Applications Research Findings
This compound C₃₃H₄₆D₆O₉ (deuterated) Not disclosed Vitamin D metabolism studies, LC-MS internal standard Acts as a biomarker for vitamin D activity; deuterated form improves assay accuracy .
Cholesterol 3-Sulfate Sodium Salt C₂₇H₄₅NaO₄S 2864-50-8 Membrane protein crystallization, PKC activation Activates PKC isoforms (ε, η, ζ); stabilizes lipid bilayers in structural biology .
Dehydroepiandrosterone 3-Sulfate Sodium Salt (DHEAS) C₁₉H₂₇NaO₅S 651-48-9 Endocrine disruption studies, aging research Correlates with adrenal function; sulfation reduces androgenic activity .
Equilin 3-Sulfate Sodium Salt C₁₈H₂₁NaO₅S Not disclosed Estrogen receptor modulation, hormone replacement therapy (HRT) research Stabilized with TRIS buffer for pH compatibility; mimics natural estrogen activity .
Hydroxy Tyrosol 3-Sulfate Sodium Salt C₈H₉NaO₇S 1391053-88-5 Antioxidant studies, environmental pollutant dynamics Sulfation reduces antioxidant capacity compared to non-sulfated hydroxy tyrosol .

Mechanistic and Pharmacokinetic Insights

  • Transport and Inhibition: Sulfated bile salts (e.g., scymnol sulfate) and steroid sulfates exhibit competitive inhibition of transporters like Ost-Ost, with taurine-conjugated and sulfated variants showing higher potency . This suggests that Secalciferol 3-Sulfate may similarly interact with transport proteins, influencing its bioavailability.
  • Metabolic Stability: Sulfation generally enhances water solubility, facilitating renal excretion. For example, DHEAS has a longer half-life than non-sulfated DHEA due to reduced enzymatic degradation . Secalciferol 3-Sulfate likely follows this trend, though its vitamin D-related activity may be attenuated compared to non-sulfated forms.
  • Analytical Utility: Deuterated sulfated compounds (e.g., Secalciferol 3-Sulfate-d6) are indispensable in LC-MS for distinguishing endogenous and exogenous metabolites, minimizing matrix interference .

Research Implications and Gaps

  • Secalciferol 3-Sulfate remains understudied in clinical contexts compared to its analogs like DHEAS or Cholesterol 3-Sulfate. Further research is needed to elucidate its role in inflammatory responses and calcium regulation.
  • Comparative studies on sulfation’s impact across compound classes (e.g., vitamin D metabolites vs. estrogens) could reveal universal or divergent biochemical principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.